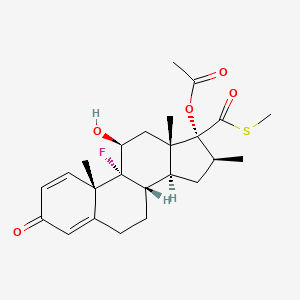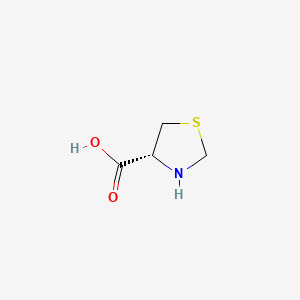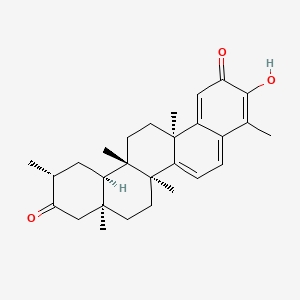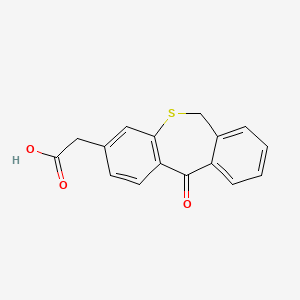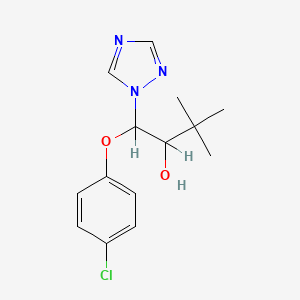
Triadimenol
Overview
Description
Triadimenol is a systemic fungicide belonging to the triazole class of compounds. It is widely used in agriculture to control a variety of fungal diseases in crops such as wheat, barley, and other cereals. The chemical structure of this compound includes a 1,2,4-triazole ring, which is crucial for its antifungal activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Triadimenol is typically synthesized from triadimefon through a reduction reaction. The process involves the reaction of triadimefon with hydrogen in the presence of a catalyst. Common catalysts used in this reaction include palladium on carbon (Pd/C) or other suitable hydrogenation catalysts .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale hydrogenation of triadimefon. The reaction is carried out under controlled conditions of temperature and pressure to ensure high yield and purity of the product. The catalyst is often recycled to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Triadimenol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: The reduction of triadimefon to this compound is a key reaction in its synthesis.
Substitution: This compound can undergo substitution reactions, particularly involving the triazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst is commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products Formed
The major products formed from the reactions of this compound include its oxidized metabolites and various substituted derivatives. These products can have different levels of antifungal activity and environmental persistence .
Scientific Research Applications
Triadimenol has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the behavior of triazole fungicides.
Biology: Investigated for its effects on fungal pathogens and its mode of action at the cellular level.
Industry: Used in the development of new fungicidal formulations and agricultural practices .
Mechanism of Action
Triadimenol exerts its antifungal effects by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes. This inhibition occurs through the blockage of the demethylation step in the ergosterol biosynthesis pathway. The disruption of ergosterol production leads to weakened cell membranes and ultimately the death of the fungal cells .
Comparison with Similar Compounds
Similar Compounds
Triadimefon: The precursor to triadimenol, also a triazole fungicide with similar applications.
Propiconazole: Another triazole fungicide with a similar mechanism of action.
Tebuconazole: A triazole fungicide used for similar purposes in agriculture
Uniqueness of this compound
This compound is unique in its high potency and broad-spectrum activity against a wide range of fungal pathogens. Its ability to be metabolized into active forms within the plant enhances its effectiveness and provides long-lasting protection .
Properties
IUPAC Name |
1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O2/c1-14(2,3)12(19)13(18-9-16-8-17-18)20-11-6-4-10(15)5-7-11/h4-9,12-13,19H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZVSMNPJJMILC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(N1C=NC=N1)OC2=CC=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0032493 | |
| Record name | Triadimenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0032493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid with a mild non-specific odor; [Merck Index] Formulated as emulsifiable, soluble, and flowable concentrates and wettable powder; [Reference #1] | |
| Record name | Triadimenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9478 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Soluble in alcohol, ketones, In water, 120 mg/L at 20 °C | |
| Record name | Triadimenol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7733 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.22 g/cu cm | |
| Record name | Triadimenol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7733 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
3.1X10-10 mm Hg at 20 °C | |
| Record name | Triadimenol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7733 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Triazole-derivatives alter the pharyngeal apparatus morphogenesis of rodent embryos cultured in vitro. The hindbrain segmentation and the rhombencephalic neural crest cell (NCCs) migration are altered by Fluconazole exposure in vitro. The aim of the present work is to identify if a common pathogenic pathway is detectable also for other molecules of this class of compounds. 9.5 days post coitum (d.p.c.) old rat embryos were exposed in vitro to the teratogenic concentrations of Flusilazole, Triadimefon and Triadimenol and cultured for 24, 48 or 60 hr. The expression and localization of Hox-b1 and Krox-20 proteins (used as markers for hindbrain segmentation) were evaluated after 24 hr of culture. The localization and distribution of NCC was evaluated after 24, 30 and 48 hr of culture. The morphology of the embryos was analyzed after 48 hr, while the branchial nerve structures were evaluated after 60 hr of culture. Hindbrain segmentation and NCC migration alteration as well as pharyngeal arch and cranial nerve abnormalities were detected after exposure of the tested molecules. A common severe teratogenic intrinsic property for the tested molecules of this chemical class has been found, acting through alteration of the normal hindbrain developmental pattern., Triazole fungicide pesticides, in general, are believed to exhibit their fungicidal activity through an inhibition of ergosterol biosynthesis, leading to an inhibition of cell wall precursors. /Researchers/ evaluated the potential for 14 triazole fungicides and structurally related compounds ... /Research/ showed that of the chemicals tested, only triadimefon and triadimenol were able to induce hyperactivity /in the CNS/; none of the other triazoles or related compounds tested produced this effect. The author hypothesized that the ether oxygen component of the triadimenol and triadimefon molecules appears to be an important structural requirement for induction of hyperactivity in rats. As such, at this time, although the fungicidal activity of triadimefon and triadimenol may be through the inhibition of sterol synthesis, the primary mode of toxicity in mammals appears to be neurotoxicity mediated through an indirect monoaminergic mechanism that appears to be specific to triadimefon and triadimenol only./Triazole fungicides/, The mode of toxic action for triadimenol involves blocking the re-uptake of dopamine. These pesticides act as indirect dopamine agonists by binding to the dopamine transporter and increasing levels of synaptic dopamine. | |
| Record name | Triadimenol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7733 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless crystalline solid | |
CAS No. |
55219-65-3 | |
| Record name | Triadimenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55219-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triadimenol [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055219653 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triadimenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0032493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-tert-butyl-β-(4-chlorophenoxy)-1H-1,2,4-triazole-1-ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.106 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIADIMENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NFR7MRD9NM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Triadimenol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7733 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
118-130 °C | |
| Record name | Triadimenol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7733 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Triadimenol acts by inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes. [, , , ]. It specifically targets the cytochrome P450 enzyme C-14 demethylase (CYP51), which is involved in the ergosterol biosynthesis pathway. [, , ] Inhibition of this enzyme leads to the accumulation of abnormal sterol precursors and a decrease in ergosterol levels, disrupting membrane structure and function, ultimately resulting in fungal cell death.
A: Yes, besides disrupting membrane integrity, the inhibition of ergosterol biosynthesis by this compound can also affect other vital cellular processes in fungi. This includes the disruption of cell signaling, membrane-bound enzyme activity, and nutrient transport, contributing to the overall fungicidal effect. []
ANone: this compound's molecular formula is C14H18ClN3O and its molecular weight is 283.77 g/mol.
A: While specific spectroscopic data isn't detailed within these research papers, analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (HPLC-MS/MS) are frequently employed for the detection and quantification of this compound and its metabolites. [, , ]
A: Studies have shown that the storage temperature significantly influences this compound residue levels in rapeseed. [] While specific degradation rates aren't provided, the research suggests that this compound exhibits greater stability at freezing temperatures (-20°C) compared to ambient temperatures (25°C).
ANone: this compound is primarily a fungicide and doesn't exhibit inherent catalytic properties related to accelerating chemical reactions. Its mode of action revolves around inhibiting the catalytic activity of the fungal enzyme C-14 demethylase.
A: While the provided research papers do not delve into specific computational studies on this compound, they highlight the potential for utilizing quantitative structure-activity relationship (QSAR) models to assess the impact of structural modifications on this compound's activity and potency. []
A: this compound exists as four stereoisomers due to its two chiral centers. Research indicates that these stereoisomers exhibit varying levels of fungicidal activity. Notably, the 1S,2R stereoisomer demonstrates the highest toxicity against fungi. [, ].
A: Research suggests that conjugating this compound with indole-3-acetic acid (IAA) can enhance its transport and accumulation in soybean roots. [, ] This implies the potential of utilizing auxin-mediated transport to improve this compound's delivery to target sites within plants.
A: Field experiments indicated that when this compound 15% WP was applied to wheat at recommended rates, the residue levels in harvested grains and straw remained below the maximum residue limits. [] This suggests that this compound can be used safely on wheat when adhering to recommended application guidelines.
A: Triadimefon undergoes stereoselective biotransformation to this compound in various organisms. Studies using rainbow trout hepatic microsomes revealed that the S-(+) enantiomer of triadimefon is metabolized to this compound at a faster rate compared to the R-(-) enantiomer. [] This highlights the enantioselective nature of triadimefon metabolism and its potential impact on toxicity assessments.
A: Research indicates that this compound, when conjugated with indole-3-acetic acid (IAA) to form IAA-triadimenol, exhibits ambimobile movement in soybean seedlings. [, ] This suggests that the IAA moiety facilitates the transport of this compound through auxin transport pathways within the plant.
A: Field trials demonstrated that seed treatments with this compound effectively reduced the disease index of take-all in spring wheat caused by Gaeumannomyces graminis var. tritici. [] This finding highlights the potential of using this compound as a seed treatment to protect wheat crops from this devastating disease.
A: Studies on coffee plants showed that this compound applications significantly reduced coffee leaf rust incidence over three consecutive growing seasons. [] This suggests that this compound can provide sustained protection against fungal diseases, reducing the need for frequent applications.
A: Yes, studies have reported the emergence of this compound-resistant strains of Erysiphe graminis f. sp. hordei, the causal agent of barley powdery mildew. [, ] This highlights the potential for resistance development in fungal populations exposed to this compound, emphasizing the need for resistance management strategies.
A: Research has shown that isolates of Erysiphe graminis f. sp. hordei resistant to this compound also exhibit cross-resistance to other triazole fungicides, including cyproconazole, epoxiconazole, propiconazole, and tebuconazole. [] This finding suggests that the mechanism of resistance to this compound may provide cross-protection against other members of the triazole class.
A: While cross-resistance is primarily observed within the triazole class, some studies suggest potential for negative cross-resistance between this compound and ethirimol, a fungicide from a different chemical class. [] This phenomenon requires further investigation to understand the underlying mechanisms and its implications for resistance management strategies.
A: Studies have shown that both triadimefon and its metabolite, this compound, can cause neurotoxic effects in rats, leading to increased motor activity and altered monoamine metabolism. [] this compound has also been shown to have teratogenic effects in in vitro studies using rat embryos. [] These findings underscore the importance of careful risk assessment and responsible use of these fungicides.
A: Research suggests that conjugating this compound with indole-3-acetic acid (IAA) can enhance its transport and accumulation in soybean roots. [, ] This suggests that auxin-mediated transport could be a potential strategy to improve the targeted delivery of this compound within plants.
A: Current research primarily focuses on analytical techniques like HPLC-MS/MS for quantifying this compound residues. [, , ] While specific biomarkers for monitoring exposure or effects are not yet established, metabolomic studies using NMR have shown that exposure to triadimefon enantiomers leads to distinct metabolic profiles in rainbow trout liver extracts. [] This suggests the potential for identifying specific metabolic changes as biomarkers for triadimefon exposure.
A: High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (HPLC-MS/MS) is widely employed for the determination of this compound residues in various matrices, including rapeseed, fruits, vegetables, and banana. [, , , ] This technique offers high sensitivity and selectivity, allowing for the accurate quantification of this compound residues in complex samples.
A: Field studies investigating the degradation rates of various triazole fungicides, including this compound, revealed that this compound is very persistent in soil, with a DT50 (time taken for 50% degradation) exceeding 400 days. [] This persistence raises concerns regarding its potential accumulation in the environment and potential long-term ecological impacts.
A: Several factors, including soil type, organic matter content, pH, temperature, and microbial activity, can influence the degradation rate of this compound in soil. [, ] Understanding these factors is crucial for predicting the environmental fate of this compound and developing strategies to mitigate its potential risks.
A: The persistence of this compound in soil and its potential to leach into groundwater raises concerns about its impact on non-target organisms and potential contamination of water resources. [] Furthermore, the enantioselective degradation of this compound can lead to the accumulation of specific stereoisomers in the environment, which may have different toxicological profiles and ecological impacts. []
A: Yes, researchers routinely validate analytical methods for this compound determination in various matrices, ensuring accuracy, precision, and specificity. For example, a study validating a UPLC-MS/MS method for this compound residues in banana reported a limit of detection of 1.0 μg/mL and recovery rates ranging from 87.8% to 97.8%, with relative standard deviations below 10%. []
A: While specific quality control measures aren't detailed within these research papers, the consistent use of analytical techniques like HPLC-MS/MS for quantifying this compound across various studies indicates the importance of standardized methodologies and quality control in research and potential applications. [, , , ]
ANone: The provided research papers primarily focus on this compound's fungicidal activity and environmental fate. Information regarding its potential immunogenicity and impact on the immune system is not extensively explored within these studies.
A: Research suggests that this compound, when conjugated with indole-3-acetic acid (IAA), utilizes auxin transport pathways for its movement within soybean seedlings. [, ] This implies that this compound may interact with auxin transporters, although the specific transporters involved and the nature of these interactions require further investigation.
A: Studies on black fly larvae showed that exposure to sublethal concentrations of triadimefon, which is metabolized to this compound, led to increased microsomal P450 activity. [] This suggests that this compound may induce the expression of drug-metabolizing enzymes, potentially influencing the metabolism of other xenobiotics.
A: this compound exhibits moderate persistence in soil, with degradation rates influenced by various environmental factors. [, ] While it can undergo biodegradation, the process is relatively slow, raising concerns about its potential accumulation in the environment and long-term ecological impacts.
A: Yes, several other fungicides, including other triazoles like tebuconazole, propiconazole, and myclobutanil, as well as fungicides from different chemical classes like ethirimol and fenarimol, are used for controlling fungal diseases in various crops. [, , , , ] The choice of fungicide depends on the specific pathogen, crop, and resistance management considerations.
ANone: The provided research papers primarily focus on the fungicidal activity, environmental fate, and toxicological aspects of this compound. Specific recommendations for the disposal and waste management of this compound-containing products are not explicitly addressed within these studies.
ANone: Essential resources for this compound research encompass:
- Analytical Instrumentation: HPLC-MS/MS systems for sensitive and selective detection and quantification. [, , , ]
- Biological Models: Fungal cultures, plant models (e.g., wheat, soybean), and potentially animal models (e.g., rainbow trout) for studying efficacy, metabolism, and toxicity. [, , , , , , , , , ]
A: While the precise year of introduction isn't specified in the provided research papers, one study mentions that this compound, specifically the Baytan seed treatment formulation, was introduced approximately 5 years prior to 1990, placing its introduction around 1985. []
ANone: Cross-disciplinary research is essential in the following areas:
- Environmental Science and Toxicology: To assess the long-term ecological impacts of this compound persistence and develop strategies for mitigating potential risks. [, , ]
- Agricultural Sciences and Chemistry: To optimize this compound formulations for enhanced efficacy, targeted delivery, and reduced environmental impact. [, ]
- Microbiology and Genetics: To understand the mechanisms of resistance development in fungi and develop strategies to manage resistance. [, , , ]
- Biochemistry and Pharmacology: To further elucidate the interactions of this compound with its target enzyme and other potential off-target effects. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
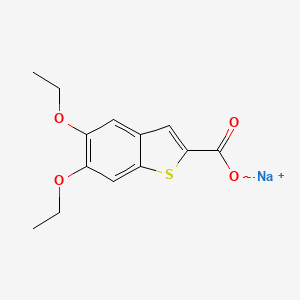
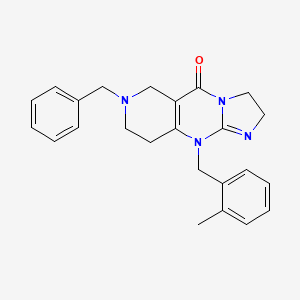

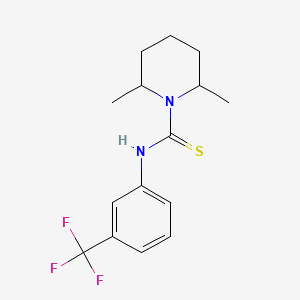
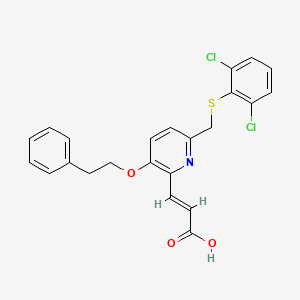

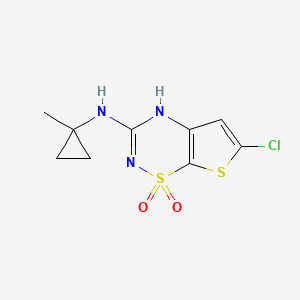
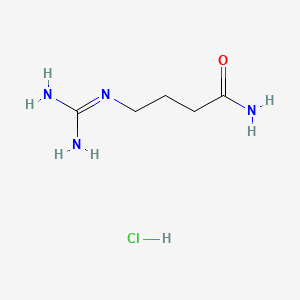
![Sodium 1,6,6-trimethyl-10,11-dioxo-6,7,8,9,10,11-hexahydrophenanthro[1,2-b]furan-2-sulfonate](/img/structure/B1683162.png)

